Cas no 1897069-64-5 (3-(4-{(tert-butoxy)carbonylamino}phenyl)-2-methylpropanoic acid)

3-(4-{(tert-Butoxy)carbonylamino}phenyl)-2-methylpropanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group, which enhances stability and facilitates selective deprotection in peptide synthesis. The compound’s phenylpropanoic acid scaffold, combined with a methyl substituent at the 2-position, offers structural versatility for medicinal chemistry applications. The Boc group ensures compatibility with standard coupling reagents while preventing unwanted side reactions. This intermediate is particularly valuable in the synthesis of complex organic molecules, providing controlled reactivity and ease of purification. Its well-defined crystalline form ensures consistent handling and storage, making it a reliable building block for pharmaceutical and biochemical research.
3-(4-{(tert-butoxy)carbonylamino}phenyl)-2-methylpropanoic acid structure
1897069-64-5 structure
Product name:3-(4-{(tert-butoxy)carbonylamino}phenyl)-2-methylpropanoic acid
CAS No:1897069-64-5
MF:C15H21NO4
MW:279.33154463768
CID:5921480
PubChem ID:117447800

3-(4-{(tert-butoxy)carbonylamino}phenyl)-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-{(tert-butoxy)carbonylamino}phenyl)-2-methylpropanoic acid
    • EN300-1720289
    • 1897069-64-5
    • 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methylpropanoic acid
    • Inchi: 1S/C15H21NO4/c1-10(13(17)18)9-11-5-7-12(8-6-11)16-14(19)20-15(2,3)4/h5-8,10H,9H2,1-4H3,(H,16,19)(H,17,18)
    • InChI Key: FUUXKIHIBBDKGP-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(=CC=1)CC(C(=O)O)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 279.14705815g/mol
  • Monoisotopic Mass: 279.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 75.6Ų

3-(4-{(tert-butoxy)carbonylamino}phenyl)-2-methylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1720289-2.5g
3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methylpropanoic acid
1897069-64-5
2.5g
$1763.0 2023-09-20
Enamine
EN300-1720289-0.25g
3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methylpropanoic acid
1897069-64-5
0.25g
$828.0 2023-09-20
Enamine
EN300-1720289-0.1g
3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methylpropanoic acid
1897069-64-5
0.1g
$792.0 2023-09-20
Enamine
EN300-1720289-1g
3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methylpropanoic acid
1897069-64-5
1g
$900.0 2023-09-20
Enamine
EN300-1720289-5.0g
3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methylpropanoic acid
1897069-64-5
5g
$2566.0 2023-06-04
Enamine
EN300-1720289-0.05g
3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methylpropanoic acid
1897069-64-5
0.05g
$756.0 2023-09-20
Enamine
EN300-1720289-1.0g
3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methylpropanoic acid
1897069-64-5
1g
$884.0 2023-06-04
Enamine
EN300-1720289-10.0g
3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methylpropanoic acid
1897069-64-5
10g
$3807.0 2023-06-04
Enamine
EN300-1720289-0.5g
3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methylpropanoic acid
1897069-64-5
0.5g
$864.0 2023-09-20
Enamine
EN300-1720289-5g
3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methylpropanoic acid
1897069-64-5
5g
$2608.0 2023-09-20

Additional information on 3-(4-{(tert-butoxy)carbonylamino}phenyl)-2-methylpropanoic acid

Recent Advances in the Study of 3-(4-{(tert-butoxy)carbonylamino}phenyl)-2-methylpropanoic acid (CAS: 1897069-64-5)

3-(4-{(tert-butoxy)carbonylamino}phenyl)-2-methylpropanoic acid (CAS: 1897069-64-5) is a chemically synthesized compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its tert-butoxycarbonyl (Boc) protected amino group and methyl-substituted propanoic acid moiety, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential applications in the development of novel therapeutics, particularly in the areas of inflammation, oncology, and metabolic disorders.

One of the most notable advancements in the research of this compound is its role as a precursor in the synthesis of small-molecule inhibitors targeting specific enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-(4-{(tert-butoxy)carbonylamino}phenyl)-2-methylpropanoic acid in the development of selective kinase inhibitors. The study highlighted the compound's ability to undergo efficient derivatization, enabling the introduction of diverse functional groups that enhance binding affinity and selectivity.

In addition to its synthetic versatility, recent investigations have shed light on the pharmacokinetic properties of this compound. A preclinical study conducted by researchers at a leading pharmaceutical company revealed that 3-(4-{(tert-butoxy)carbonylamino}phenyl)-2-methylpropanoic acid exhibits favorable metabolic stability and bioavailability in rodent models. These findings suggest its potential as a scaffold for the design of orally bioavailable drugs, addressing a critical challenge in drug development.

Furthermore, the compound's mechanism of action has been elucidated through structural and computational studies. Molecular docking simulations have identified key interactions between the Boc-protected amino group and the active sites of target proteins, providing insights into its inhibitory effects. These computational findings have been corroborated by X-ray crystallography data, which reveal the precise binding modes of derivatives of this compound.

Despite these promising developments, challenges remain in optimizing the therapeutic potential of 3-(4-{(tert-butoxy)carbonylamino}phenyl)-2-methylpropanoic acid. Issues such as off-target effects and potential toxicity in higher organisms necessitate further investigation. Ongoing research aims to address these limitations through structure-activity relationship (SAR) studies and the development of more selective analogs.

In conclusion, 3-(4-{(tert-butoxy)carbonylamino}phenyl)-2-methylpropanoic acid (CAS: 1897069-64-5) represents a valuable chemical entity with broad applications in drug discovery. Its synthetic accessibility, coupled with its demonstrated biological activity, positions it as a promising candidate for the development of next-generation therapeutics. Future research will likely focus on expanding its utility across diverse therapeutic areas and overcoming current limitations to fully realize its potential.

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